

# PSI-7409: A Potent Inhibitor Against Sofosbuvir-Resistant HCV Mutants

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## Compound of Interest

Compound Name: *PSI-7409 tetrasodium*

Cat. No.: *B10828463*

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Foster City, CA – December 10, 2025 – This comparison guide provides a comprehensive analysis of the in vitro activity of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral sofosbuvir, against Hepatitis C Virus (HCV) variants harboring resistance-associated substitutions to sofosbuvir. The data presented herein demonstrates that while the primary sofosbuvir resistance mutation, S282T in the NS5B polymerase, confers a modest level of resistance, PSI-7409 retains significant activity, supporting the high barrier to resistance of sofosbuvir-based therapies.

## Executive Summary

PSI-7409 is a uridine nucleotide analog that acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. Sofosbuvir, a prodrug, is intracellularly metabolized to PSI-7409. Resistance to sofosbuvir is primarily associated with the S282T substitution in the NS5B polymerase. This guide presents comparative data on the inhibitory activity of PSI-7409 against wild-type and sofosbuvir-resistant HCV genotypes. The findings indicate that while the S282T mutation leads to a discernible increase in the concentration of the inhibitor required for viral suppression, the level of resistance is modest, and the mutant virus exhibits reduced replicative fitness.

## Data Presentation

The following tables summarize the in vitro activity of PSI-7409 and its prodrug, sofosbuvir (PSI-7977), against wild-type and mutant HCV.

Table 1: In Vitro Activity of PSI-7409 against Wild-Type HCV NS5B Polymerase

HCV Genotype	NS5B Polymerase Variant	IC50 (μM)
1b (Con1)	Wild-Type	1.6[1]
2a (JFH-1)	Wild-Type	2.8[1]
3a	Wild-Type	0.7[1]
4a	Wild-Type	2.6[1]

Table 2: In Vitro Activity of Sofosbuvir (PSI-7977) against Wild-Type and S282T Mutant HCV Replicons

HCV Genotype	NS5B Mutation	EC50 (nM) - Wild-Type	Fold-Change in EC50 vs. Wild-Type
1a	S282T	32 - 130 (range)	13
1b	S282T	32 - 130 (range)	7.8
2a	S282T	32 - 130 (range)	~2
Multiple Genotypes	S282T	N/A	2.4 - 18[2]

EC50 values for the prodrug sofosbuvir (PSI-7977) are presented as they are more commonly reported in replicon-based assays. The fold-change in resistance is considered representative of the activity of the active metabolite, PSI-7409.

## Experimental Protocols

### HCV Replicon Assay

The antiviral activity of sofosbuvir is determined using HCV replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor subgenomic HCV RNA molecules (replicons) capable of autonomous replication.

#### Materials:

- Huh-7 cells harboring HCV replicons (e.g., genotype 1b, 1a, or 2a)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, nonessential amino acids, and antibiotics
- G418 (for selection of replicon-containing cells)
- Test compounds (e.g., sofosbuvir)
- Luciferase assay reagent (if using a reporter replicon)
- 96-well plates

#### Procedure:

- Cell Seeding: Plate Huh-7 cells containing the HCV replicon in 96-well plates at a predetermined density.
- Compound Addition: The following day, add serial dilutions of the test compounds to the cells.
- Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Endpoint Measurement:
  - For replicons containing a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.
  - For non-reporter replicons, total RNA can be extracted and HCV RNA levels quantified using real-time RT-PCR.
- Data Analysis: Calculate the 50% effective concentration (EC<sub>50</sub>), the concentration of the compound that reduces HCV replicon replication by 50%, by plotting the percentage of inhibition against the compound concentration.

## HCV NS5B Polymerase Inhibition Assay

The direct inhibitory activity of PSI-7409 on the HCV NS5B polymerase is assessed using an in vitro enzymatic assay.

### Materials:

- Purified recombinant HCV NS5B polymerase
- RNA template (e.g., poly(A) or a heteropolymeric template)
- RNA primer (e.g., oligo(U))
- Ribonucleoside triphosphates (ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [ $\alpha$ - $^{32}\text{P}$ ]UTP)
- Reaction buffer containing Tris-HCl,  $\text{MgCl}_2$ , DTT, and KCl
- PSI-7409
- Scintillation counter or phosphorimager

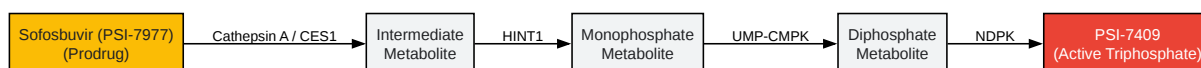
### Procedure:

- **Reaction Setup:** In a microcentrifuge tube or 96-well plate, combine the reaction buffer, RNA template/primer, and varying concentrations of PSI-7409.
- **Enzyme Addition:** Add the purified HCV NS5B polymerase to initiate the reaction.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
- **Reaction Termination:** Stop the reaction by adding a solution containing EDTA.
- **Detection of RNA Synthesis:** The amount of newly synthesized RNA is quantified by measuring the incorporation of the radiolabeled rNTP. This can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated nucleotides, and

measuring the retained radioactivity using a scintillation counter or by gel electrophoresis followed by phosphorimaging[3].

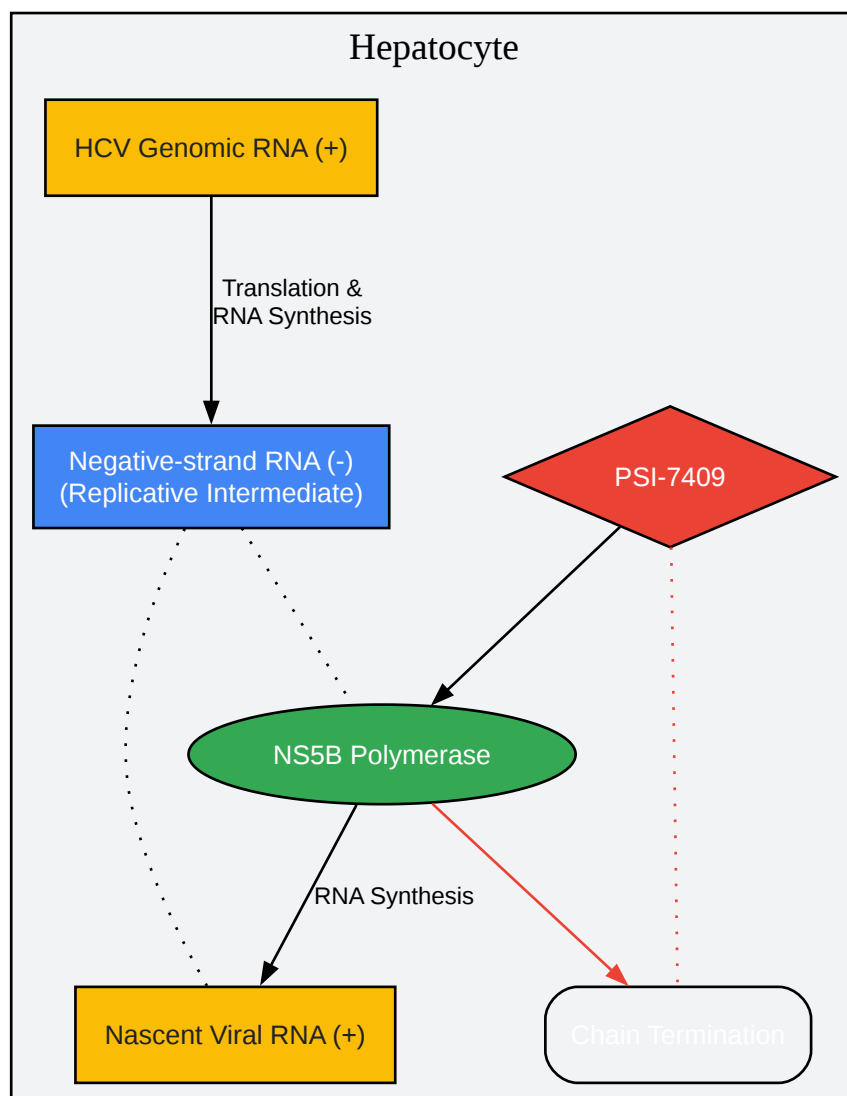
- Data Analysis: Determine the 50% inhibitory concentration (IC<sub>50</sub>), the concentration of PSI-7409 that reduces the NS5B polymerase activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.

## Mandatory Visualizations



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Caption: Intracellular metabolic activation pathway of sofosbuvir to its active form, PSI-7409.



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